![molecular formula C8H6O4 B1353272 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 4720-68-7](/img/structure/B1353272.png)
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Overview
Description
6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da . The compound is also known by several other names, including 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, 2-Hydroxy-4,5-methylenedioxybenzaldehyde, and 4,5-methylenedioxy-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The benzodioxole ring system in 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is almost planar in each molecule, with maximum deviations of 0.008 (1) and 0.007 (1) Å . The molecular structure is characterized by strong electrostatic intramolecular O…O contacts [2.649 (3) Å] and intramolecular O—H…O hydrogen-bonding interactions .Physical And Chemical Properties Analysis
6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has a molecular weight of 166.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Antitumor Activity
The compound 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has been studied for its potential antitumor properties. For instance, derivatives of this compound have shown promise in inducing apoptosis in tumor cells, which is a process of programmed cell death crucial in stopping cancer proliferation .
Synthesis of Biologically Active Compounds
This chemical is used as an intermediate in the synthesis of biologically active compounds, including those with potential applications in treating HIV-1 .
Anti-inflammatory and Analgesic Properties
Benzodioxole derivatives, including 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, have been evaluated for their COX inhibition properties, which play a significant role in inflammatory processes and pain management .
Antiparasitic Activity
Natural products containing the benzodioxole subunit have demonstrated antiparasitic activity. By extension, synthetic derivatives like 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde may also possess similar properties .
Enzyme Inhibition for Disease Treatment
The compound has been implicated in enzyme inhibition processes that are relevant to the treatment of diseases such as cancer and other pathophysiological conditions .
properties
IUPAC Name |
6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMQAVECVAGBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425116 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
4720-68-7 | |
Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q & A
Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?
A1: 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].
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